molecular formula C15H11IN2 B14243956 N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline

N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline

Cat. No.: B14243956
M. Wt: 346.16 g/mol
InChI Key: KDATULRYCDWTON-UHFFFAOYSA-N
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Description

N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline is a Schiff base formed via the condensation of 1H-indole-3-carbaldehyde and 4-iodoaniline. This compound features an indole moiety linked to a 4-iodoaniline group through an imine bond (C=N). The iodine substituent on the aniline ring and the aromatic indole system contribute to its unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C15H11IN2

Molecular Weight

346.16 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-(4-iodophenyl)methanimine

InChI

InChI=1S/C15H11IN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-10,18H

InChI Key

KDATULRYCDWTON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Preparation of Starting Materials

Indole-3-carboxaldehyde

Indole-3-carboxaldehyde represents one of the key starting materials for the synthesis of the target compound. Several methods have been documented for its preparation:

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction represents one of the most efficient methods for introducing a formyl group at the C-3 position of indole:

  • Indole or its derivatives are treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).
  • The reaction is typically conducted by adding POCl₃ slowly to a solution of the indole in DMF at 0°C, followed by warming to room temperature.
  • After completion, the reaction mixture is quenched with water, neutralized with base, and the product is isolated by filtration or extraction.

This method has been demonstrated to be highly effective, as evidenced in the synthesis of 5-nitro-1H-indole-3-carbaldehyde where yields of up to 94.2% were achieved.

Oxidation Methods

Several oxidation approaches have been developed for the preparation of indole-3-carboxaldehyde from appropriate precursors:

Method Reagents Conditions Yield (%) Reference
Lactic Acid/H₂O₂ Lactic acid, 30% H₂O₂ 30°C, 7h 87
TEMPO-Catalyzed TEMPO, Cu(OAc)₂, CH₃CN/H₂O 20°C, 6h 82
Nano-Pd Catalyst PDA-Fe₃O₄-Pd, O-xylene 120°C, 24h 72
Photocatalytic Tetraiodofluorescein salt, O₂, NH₄SCN, CH₃CN 20°C, 20h, irradiation 43

The TEMPO-catalyzed oxidation method offers an environmentally friendly approach using 2,2,6,6-tetramethyl-1-piperidinyloxy free radical with copper diacetate as a co-catalyst. This method produces good yields (82%) under mild conditions and avoids the use of highly toxic reagents.

4-Iodoaniline

The second key starting material, 4-iodoaniline, can be prepared through several synthetic pathways:

From 4-Iodonitrobenzene via Reduction

A direct approach involves the reduction of 4-iodonitrobenzene to 4-iodoaniline:

  • Metal-catalyzed reductions using iron, zinc, or tin in acidic media
  • Catalytic hydrogenation using palladium or platinum catalysts
  • Metal-free reduction systems

A metal-free, chemoselective method has been developed specifically for reducing aromatic nitro compounds while preserving sensitive functional groups like iodine.

Diazotization and Reduction

4-Iodoaniline can be prepared or processed through diazotization reactions:

  • A suspension of 4-iodoaniline (10.00 g, 45.66 mmol) in HCl (12 M, 30 mL) at 0°C is treated with a solution of NaNO₂ (3.15 g, 45.66 mmol) in water.
  • After stirring at 25°C for 1 hour, a solution of SnCl₂ (30.91 g, 136.98 mmol) in HCl is added dropwise at 0°C.
  • The reaction mixture is filtered after completion, and the filter cake is dried to yield (4-iodophenyl)hydrazine as an intermediate.
Isomerization Considerations

An important consideration when working with 4-iodoaniline is its potential isomerization to 2-iodoaniline under certain conditions:

  • Heating a mixture of p-iodoaniline with aniline (1-100 parts by weight per part of p-iodoaniline) at 150°-250°C for 10 minutes to 4 hours can cause isomerization.
  • This process can be catalyzed by acids, particularly hydroiodic acid or anilinium iodide.
  • The rearrangement is typically conducted at the boiling point of the solvent (optimally 180°-200°C).

This information is crucial for understanding potential side reactions during the synthesis of N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline, particularly if elevated temperatures are employed.

Synthesis Methods for this compound

Classical Condensation Methods

The most direct approach for synthesizing the target compound involves the condensation of indole-3-carboxaldehyde with 4-iodoaniline.

Reflux in Alcoholic Solvents

This represents the most commonly employed method for Schiff base formation:

  • Equimolar amounts of indole-3-carboxaldehyde and 4-iodoaniline are dissolved in ethanol or methanol.
  • A catalytic amount of acid (glacial acetic acid or p-toluenesulfonic acid) is added to facilitate the reaction.
  • The mixture is heated under reflux for 4-12 hours, with the reaction progress monitored by TLC.
  • Upon cooling, the product may crystallize directly from the reaction mixture or may require concentration and recrystallization.

This method is supported by similar syntheses reported in the literature, such as the preparation of related Schiff bases from indole-3-carboxaldehyde.

Solvent Selection Effects

The choice of solvent significantly impacts both reaction kinetics and product purity:

Solvent Polarity Effect on Reaction Effect on Crystallization
Ethanol High (protic) Facilitates reaction, participates in H-bonding Good crystallization medium
Methanol High (protic) Similar to ethanol, faster reaction Good crystallization medium
Dichloromethane Moderate (aprotic) Does not participate in H-bonding Poor crystallization medium
Toluene Low (aprotic) Favors water removal (azeotrope) Poor crystallization medium
THF Moderate (aprotic) Good solubility for reactants Moderate crystallization medium
EtOH/H₂O High (mixed) Balance of reactivity and product stability Excellent crystallization medium

Ethanol and methanol emerge as preferred solvents due to their ability to dissolve both reactants and facilitate the dehydration step while providing a good medium for product crystallization.

Catalyst-Enhanced Methods

Various catalysts can significantly improve the efficiency of Schiff base formation:

Acid-Catalyzed Condensation

Acid catalysts enhance the electrophilicity of the aldehyde carbonyl group:

  • Brønsted acids (glacial acetic acid, p-toluenesulfonic acid) protonate the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack.
  • Lewis acids (BF₃·Et₂O, ZnCl₂, AlCl₃) coordinate to the carbonyl oxygen, similarly enhancing electrophilicity.

A particularly effective approach employs BF₃·Et₂O, which has demonstrated compatibility with indole chemistry in regioselective iodination reactions.

Iodine-Catalyzed Condensation

Molecular iodine serves as a mild and effective catalyst for Schiff base formation:

  • A mixture of indole-3-carboxaldehyde and 4-iodoaniline is combined with 5-10 mol% iodine in a suitable solvent.
  • The reaction is conducted at room temperature or under mild heating until completion.
  • After standard workup, the product is isolated and purified.

This method is supported by iodine-catalyzed electrophilic substitution reactions of indoles reported in the literature.

Catalyst Type Examples Advantages Limitations
Brønsted Acids Acetic acid, p-TsOH Readily available, inexpensive May cause side reactions
Lewis Acids BF₃·Et₂O, ZnCl₂, AlCl₃ Highly effective, moderate conditions Moisture sensitive, require anhydrous conditions
Iodine I₂ Mild, environmentally friendly May interfere with iodo-functionality
Bases Triethylamine, piperidine Enhance amine nucleophilicity May cause side reactions
Metal Salts MgSO₄, CaCl₂ Act as dehydrating agents Moderate catalytic activity

Green Chemistry Approaches

Several environmentally friendly methods have been developed for Schiff base synthesis:

Mechanochemical Synthesis

Based on the mechanochemical synthesis of oximes reported in the literature, this solvent-free approach can be adapted for the synthesis of this compound:

  • Indole-3-carboxaldehyde and 4-iodoaniline are placed in a ball mill vessel with a suitable base catalyst.
  • The mixture is milled for 20-60 minutes at room temperature.
  • The product is collected and purified by recrystallization if necessary.

This method offers advantages including reduced waste generation, lower energy consumption, and elimination of organic solvents.

Ultrasound-Assisted Synthesis

Ultrasound irradiation can accelerate Schiff base formation through acoustic cavitation:

  • A mixture of indole-3-carboxaldehyde and 4-iodoaniline is placed in a suitable solvent in an ultrasonic bath.
  • The mixture is sonicated at room temperature for 30-60 minutes.
  • The product is isolated and purified through conventional methods.

This approach is supported by ultrasound-assisted diazotization reactions reported for 4-iodoaniline derivatives.

Optimization Parameters

Temperature Effects

Reaction temperature significantly impacts both the rate of Schiff base formation and product stereochemistry:

  • Room temperature reactions (20-25°C) generally produce cleaner products but require longer reaction times (12-24 hours).
  • Moderate heating (40-60°C) accelerates the reaction while maintaining good control over stereoselectivity.
  • Reflux conditions in alcoholic solvents (65-80°C) provide the fastest reaction rates but may introduce isomerization concerns with the 4-iodoaniline component.

Studies on similar indole-containing Schiff bases indicate that reflux conditions in ethanol for 4-6 hours typically provide optimal results.

Reaction Time Optimization

Determining the optimal reaction time requires balancing conversion rate against potential side reactions:

  • Insufficient reaction time results in incomplete conversion and lower yields.
  • Extended reaction times may lead to decomposition or isomerization, particularly at elevated temperatures.

TLC monitoring at regular intervals provides the most reliable method for determining optimal reaction times for each specific reaction setup.

Water Removal Strategies

Since Schiff base formation is an equilibrium reaction producing water, its removal can drive the reaction to completion:

  • Molecular sieves : Addition of 4Å molecular sieves to the reaction mixture effectively removes water.
  • Dean-Stark apparatus : For reactions in toluene or benzene, a Dean-Stark trap can continuously remove water.
  • Dehydrating agents : Addition of anhydrous magnesium sulfate or sodium sulfate can absorb water as it forms.

The choice of water removal strategy depends on the solvent system and reaction scale.

Characterization and Analysis

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Based on similar indole-based Schiff bases reported in the literature, the expected NMR data for this compound would include:

¹H NMR (DMSO-d₆):

  • Indole NH: δ 11.0-11.5 ppm (broad s)
  • Azomethine CH=N: δ 8.5-9.0 ppm (s)
  • Indole C2-H: δ 7.8-8.2 ppm (d)
  • Aromatic protons: δ 6.8-7.7 ppm (complex pattern)
  • 4-Iodophenyl protons: Two distinct doublets, typically at δ 7.6-7.7 and δ 6.8-7.0 ppm (AA'BB' system)

¹³C NMR (DMSO-d₆):

  • Azomethine C=N: δ 150-155 ppm
  • Aromatic carbons: δ 110-140 ppm
  • C-I carbon: δ 85-90 ppm
Infrared Spectroscopy

Key IR bands for characterizing this compound include:

  • N-H stretching (indole): 3300-3400 cm⁻¹
  • C=N stretching (azomethine): 1620-1650 cm⁻¹
  • C=C stretching (aromatic): 1400-1600 cm⁻¹
  • C-I stretching: 500-600 cm⁻¹

The absence of carbonyl (C=O) stretching at 1650-1730 cm⁻¹ and primary amine N-H stretching bands (3300-3500 cm⁻¹, typically two bands) would confirm complete conversion of starting materials.

Mass Spectrometry

For C₁₅H₁₁IN₂ (molecular weight 346.17 g/mol), expected mass spectral data would include:

  • Molecular ion [M]⁺: m/z 346
  • [M-I]⁺: m/z 219
  • Fragment corresponding to indole-3-carbaldehyde moiety: m/z 145
  • Fragment corresponding to 4-iodoaniline moiety: m/z 219
Technique Key Signals/Bands Expected Values
¹H NMR Azomethine proton (CH=N) δ 8.5-9.0 ppm (s)
Indole NH δ 11.0-11.5 ppm (broad s)
Aromatic protons δ 6.8-7.8 ppm (complex pattern)
4-Iodophenyl AA'BB' system Two doublets, δ 6.8-7.7 ppm
¹³C NMR Azomethine carbon (C=N) δ 150-155 ppm
Aromatic carbons δ 110-140 ppm
C-I carbon δ 85-90 ppm
IR N-H stretching (indole) 3300-3400 cm⁻¹
C=N stretching 1620-1650 cm⁻¹
Aromatic C=C stretching 1400-1600 cm⁻¹
C-I stretching 500-600 cm⁻¹
Mass Spec Molecular ion [M]⁺ m/z 346
[M-I]⁺ m/z 219

Purity Assessment

HPLC Analysis

High-performance liquid chromatography provides quantitative purity assessment:

  • Reversed-phase C18 column with gradient elution using acetonitrile/water mixtures
  • Detection at 254-280 nm, where both indole and iodophenyl moieties exhibit strong absorbance
  • Retention time comparison with authenticated standards where available
Elemental Analysis

For C₁₅H₁₁IN₂ (molecular weight 346.17 g/mol), the theoretical elemental composition is:

  • C: 52.04%
  • H: 3.20%
  • N: 8.09%
  • I: 36.67%

Experimental values within ±0.4% of these figures would confirm the identity and purity of the compound.

Applications

Biological Applications

This compound and related Schiff bases have demonstrated diverse biological activities:

  • Antimicrobial activity : Indole Schiff bases have shown efficacy against various bacterial and fungal strains, likely due to the ability of the azomethine group to form hydrogen bonds with cell constituents.

  • Anti-inflammatory properties : The indole moiety is found in numerous anti-inflammatory agents, and its combination with the Schiff base functionality may enhance this activity.

  • Anticancer potential : Iodine-containing compounds often exhibit cytotoxicity against cancer cell lines, while indole derivatives have shown promise in targeting various oncogenic pathways.

Synthetic Applications

The compound serves as a versatile synthetic intermediate due to its multiple reactive sites:

  • Cross-coupling reactions : The iodo-substituent provides an excellent handle for palladium-catalyzed transformations such as Suzuki, Sonogashira, and Heck reactions.

  • Coordination chemistry : The azomethine nitrogen and indole NH offer potential coordination sites for metal complexation, which could lead to metallopharmaceuticals or catalysts.

  • Reduction to secondary amines : The C=N bond can be selectively reduced to provide access to N-(indol-3-ylmethyl)-4-iodoaniline derivatives.

Chemical Reactions Analysis

Types of Reactions: N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction would produce the corresponding amine and aldehyde.

Scientific Research Applications

N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline with similar Schiff bases, highlighting substituent variations and their impact:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties (Predicted/Reported)
This compound C₁₄H₁₀IN₂ ~340.1 Indole, iodine (aniline ring) High polarity, potential π-π interactions
N-(3-Nitrobenzylidene)-4-iodoaniline C₁₃H₉IN₂O₂ 352.13 Nitro (-NO₂), iodine Boiling point: 446°C; pKa: ~2.15
(E)-N-(4-Chlorobenzylidene)-4-iodoaniline C₁₃H₁₀ClIN 368.59 Chlorine (-Cl), iodine Higher halogen density, increased lipophilicity
N-(1H-Indol-3-ylmethylene)-4-(6-methyl-1,3-benzothiazol-2-yl)aniline C₂₁H₁₆N₃S 342.44 Benzothiazole, methyl Enhanced planar structure for π-stacking

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in N-(3-Nitrobenzylidene)-4-iodoaniline significantly lowers the pKa (~2.15), increasing acidity compared to the iodine-substituted target compound .
  • Halogen Effects : Chlorine and iodine substituents enhance lipophilicity and polarizability, influencing solubility and intermolecular interactions. The iodine atom in the target compound may facilitate halogen bonding, a feature absent in chlorine/nitro analogs .
  • Heterocyclic Moieties : The indole group in the target compound introduces hydrogen-bonding capability (via N-H), whereas benzothiazole in provides a rigid, conjugated system for materials applications.

Implications :

  • High initial yields (up to 89%) with Ru-Sn/Al₂O₃ suggest efficient precursor synthesis, but catalyst deactivation necessitates process optimization for scalable production of 4-iodoaniline .
  • Lower yields with Ru-Cu/Al₂O₃ (65%) highlight trade-offs between yield and stability .

Physicochemical and Functional Comparisons

Thermal Stability :

  • N-(3-Nitrobenzylidene)-4-iodoaniline exhibits a high boiling point (~446°C), attributed to strong dipole-dipole interactions from the nitro group . The target compound, lacking nitro substituents, may have lower thermal stability but improved solubility in non-polar solvents.

Reactivity :

  • The nitro group in increases susceptibility to nucleophilic attack, whereas the indole group in the target compound may participate in electrophilic substitution reactions (e.g., at the C3 position of indole).

Biological Activity

N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline, a compound with notable structural features, has garnered attention in recent research due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and various biological effects supported by empirical data.

Chemical Structure and Synthesis

This compound is characterized by an indole moiety linked to a 4-iodoaniline structure. The synthesis typically involves the condensation reaction between indole derivatives and iodoaniline under controlled conditions. Understanding the synthetic routes is crucial for optimizing yield and purity for biological evaluations.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole ring system allows for binding to specific receptors and enzymes, which can modulate cellular processes such as:

  • Inhibition of Cell Proliferation : The compound may impede the growth of cancer cells by inducing apoptosis.
  • Antimicrobial Activity : Studies have indicated that similar indole derivatives exhibit significant antimicrobial properties against a range of pathogens.

Anticancer Properties

Research indicates that indole derivatives, including this compound, possess anticancer properties. A study evaluated a series of indole derivatives for their cytotoxic effects against various cancer cell lines. The findings suggest that these compounds can effectively inhibit cell growth with IC50 values in the micromolar range:

CompoundCell LineIC50 (µM)Mechanism
N-[Indole]MDA-MB-231 (breast cancer)2.8Apoptosis induction
N-[Indole]A549 (lung cancer)5.0Cell cycle arrest

These results highlight the potential of this compound as a candidate for further development in cancer therapy.

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. A recent study assessed the antimicrobial activity of various indole compounds against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMIC (µg/mL)
N-[Indole]Staphylococcus aureus0.56
N-[Indole]Escherichia coli1.2

The data indicate that this compound exhibits promising antimicrobial activity, suggesting its potential application in treating bacterial infections.

Case Study 1: Anticancer Screening

In a controlled study, this compound was tested against a panel of human cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutic agents, indicating its potential as an alternative treatment option.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial effects of this compound against various pathogens. The results showed that it effectively inhibited bacterial growth at low concentrations, making it a candidate for further exploration in antibiotic development.

Q & A

Q. What is the standard laboratory synthesis protocol for N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline?

The compound is synthesized via a Schiff base condensation reaction between 4-iodoaniline and indole-3-carbaldehyde. A typical procedure involves refluxing equimolar amounts of the reactants in ethanol for 4 hours under stirring, followed by cooling to induce crystallization. The product is filtered and washed with cold ethanol to remove unreacted starting materials .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Infrared (IR) spectroscopy : Confirms the presence of the imine (C=N) bond (~1600–1640 cm⁻¹) and absence of aldehyde/amine starting materials.
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and the imine proton (δ ~8.3 ppm). 13^13C NMR resolves the C=N carbon (~150 ppm).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 349) .

Q. How can researchers ensure purity during synthesis?

Purification via recrystallization in ethanol or methanol is standard. Analytical techniques like HPLC or GC-MS (using a polar column) monitor residual solvents and byproducts, such as unreacted 4-iodoaniline or diiodoaniline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress diiodoaniline formation?

Diiodoaniline arises from iodine migration under prolonged storage or elevated temperatures. Mitigation strategies include:

  • Shortening reaction times (<6 hours) and maintaining temperatures below 60°C.
  • Using inert atmospheres (N₂/Ar) to prevent oxidative side reactions.
  • Storing the product in sealed, light-resistant containers at –20°C .

Q. What crystallographic challenges arise in resolving the structure of this compound?

Weak intermolecular hydrogen bonds (N–H⋯N/I) and intramolecular interactions (N–H⋯I) complicate refinement. Use SHELXL (for small-molecule refinement) or OLEX2 (for visualization) to model these interactions. Key parameters include:

  • Bond lengths: C=N (~1.28 Å), C–I (~2.09 Å).
  • Torsion angles: Indole and aniline ring planarity (~0–5° deviation) .

Q. How does the iodine substituent influence catalytic applications of this compound?

The iodine atom can deactivate catalysts (e.g., Co-based systems) via leaching or surface adsorption. For hydrogenation or coupling reactions, use Ru-Sn/Al₂O₃ or Ru-Fe/Al₂O₃ catalysts, which exhibit >80% selectivity for desired products while minimizing hydrodehalogenation. Operate at 100–110°C with controlled flow rates to balance conversion and stability .

Q. What methodologies enable selective functionalization without cleaving the imine bond?

  • N-Methylation : Use cyclometalated Ru catalysts (e.g., RuCl₃ with methanol) under mild conditions (60–80°C), preserving the iodine substituent.
  • Electrophilic substitution : Bromination at the indole C5 position using NBS in DMF, avoiding strong acids/bases that hydrolyze the imine .

Q. How can researchers resolve contradictions in reported catalytic efficiencies?

Discrepancies often arise from differences in substrate concentration, catalyst promoters, or contact time. Standardize testing using:

  • Continuous flow systems : Maintain consistent residence times (e.g., 0.5 mL/min flow rate).
  • Temperature gradients : Compare performance at 60°C vs. 110°C to isolate thermal deactivation effects. Cross-validate results with GC-MS quantification of 4-iodoaniline and aniline yields .

Methodological Considerations

  • Data Analysis : For crystallographic data, apply ORTEP-3 for thermal ellipsoid visualization and hydrogen-bonding networks .
  • Stability Monitoring : Use accelerated aging studies (40°C/75% RH for 4 weeks) with periodic NMR to track degradation .
  • Catalyst Recycling : Regenerate deactivated Ru-based catalysts via washing with THF and re-reduction under H₂ flow .

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